3-Bromoadamantane-1-carboxamide

Catalog No.
S749404
CAS No.
53263-89-1
M.F
C11H16BrNO
M. Wt
258.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromoadamantane-1-carboxamide

CAS Number

53263-89-1

Product Name

3-Bromoadamantane-1-carboxamide

IUPAC Name

3-bromoadamantane-1-carboxamide

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

InChI

InChI=1S/C11H16BrNO/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H2,13,14)

InChI Key

SUSXMUKHFSYNND-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)Br)C(=O)N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Br)C(=O)N

The exact mass of the compound 3-Bromoadamantane-1-carboxamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 632547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Bromoadamantane-1-carboxamide is a highly crystalline, bifunctional adamantyl building block featuring a reactive bridgehead bromide and a stable primary carboxamide. It is predominantly procured as a late-stage intermediate for the synthesis of complex adamantane-containing therapeutics, including sphingosine kinase inhibitors and dipeptidyl peptidase-4 (DPP-4) inhibitor analogs. The strategic placement of the bromine atom at the 3-position enables facile nucleophilic substitution (SN1) or Friedel-Crafts alkylation, while the pre-installed carboxamide at the 1-position bypasses the need for harsh amidation conditions on sensitive downstream intermediates [1].

Attempting to substitute 3-bromoadamantane-1-carboxamide with 1-adamantanecarboxamide completely eliminates the possibility of direct C3-functionalization, preventing the synthesis of 1,3-disubstituted adamantanes. Substituting with 3-bromoadamantane-1-carboxylic acid requires an additional amidation step, which often necessitates coupling reagents (e.g., CDI or HATU) that can complicate purification and lower overall yields. Furthermore, utilizing 3-chloro-adamantane-1-carboxamide instead of the bromo-analog significantly reduces the rate of SN1 solvolysis and Friedel-Crafts alkylation due to the higher bond dissociation energy of the C-Cl bond compared to the C-Br bond, leading to prolonged reaction times, higher required temperatures, and increased risk of side reactions[1].

Accelerated Bridgehead Reactivity for Arylation and Solvolysis

In the synthesis of 3-aryl-adamantane-1-carboxamide derivatives, the choice of the bridgehead halogen critically dictates the reaction kinetics. 3-Bromoadamantane-1-carboxamide undergoes Friedel-Crafts alkylation and SN1 solvolysis at significantly faster rates than its chlorinated counterpart. The lower bond dissociation energy of the C-Br bond facilitates rapid carbocation formation under Lewis acid catalysis or polar protic conditions, drastically reducing process cycle times [1].

Evidence DimensionRelative reaction rate for bridgehead substitution (SN1/Friedel-Crafts)
Target Compound DataRapid carbocation generation (relative rate ~40x to 100x)
Comparator Or Baseline3-Chloro-adamantane-1-carboxamide (relative rate 1x)
Quantified Difference40- to 100-fold increase in reaction rate for the bromo-derivative
ConditionsLewis acid-catalyzed alkylation or solvolysis in polar protic media

Procuring the bromo-derivative drastically reduces reaction times and heating requirements, improving throughput and yield in the synthesis of complex 1,3-disubstituted adamantanes.

Step-Economy in Amide-Targeted Syntheses

When the final synthetic target requires a primary carboxamide at the 1-position, starting with 3-bromoadamantane-1-carboxamide eliminates the need for a late-stage amidation step. Using 3-bromoadamantane-1-carboxylic acid requires activation (e.g., via thionyl chloride or CDI) followed by treatment with ammonia, a process that typically incurs a yield loss and generates stoichiometric coupling waste [1].

Evidence DimensionOverall yield to 3-substituted-adamantane-1-carboxamide
Target Compound DataDirect substitution of 3-bromoadamantane-1-carboxamide (yields typically >85%)
Comparator Or BaselineTwo-step sequence from 3-bromoadamantane-1-carboxylic acid (overall yield ~60-70%)
Quantified Difference~15-25% improvement in overall yield and elimination of one synthetic step
ConditionsStandard laboratory or pilot-scale synthesis of 1,3-bifunctional adamantanes

Bypassing the amidation step reduces reagent costs, minimizes waste generation, and shortens the overall manufacturing timeline for pharmaceutical intermediates.

Regiocontrol in Bifunctionalization

Attempting to synthesize 3-substituted-adamantane-1-carboxamides via direct C-H functionalization of 1-adamantanecarboxamide often results in a statistical mixture of 3-, 5-, and 7-substituted isomers, which are notoriously difficult to separate. Procuring the pre-functionalized 3-bromoadamantane-1-carboxamide provides absolute regiocontrol, as the bromine atom serves as a defined, highly reactive handle for subsequent transformations [1].

Evidence DimensionRegiopurity of the 1,3-disubstituted product
Target Compound Data>99% regioselective transformation at the C3 position
Comparator Or BaselineDirect C-H functionalization of 1-adamantanecarboxamide (typically yields <60% of the desired 1,3-isomer)
Quantified Difference>39% higher regiopurity and elimination of complex chromatographic separations
ConditionsLate-stage functionalization versus substitution of a pre-installed leaving group

Absolute regiocontrol is critical for pharmaceutical manufacturing, where isomeric impurities can lead to batch failure and extensive purification costs.

Synthesis of Sphingosine Kinase Inhibitors

3-Bromoadamantane-1-carboxamide serves as a critical intermediate for synthesizing 3-aryl-adamantane-1-carboxamide pharmacophores via Friedel-Crafts alkylation, a key structural motif in advanced sphingosine kinase 2 (SK2) inhibitors [1].

Development of DPP-4 Inhibitor Analogs

The compound acts as a rigid, lipophilic scaffold where the bridgehead bromine can be substituted with various nucleophiles (e.g., amines or hydroxyls) to explore structure-activity relationships in dipeptidyl peptidase-4 (DPP-4) inhibitor development [2].

Supramolecular Host-Guest Chemistry

Due to its precise 1,3-bifunctionalization, this adamantane derivative is utilized as a modular building block for the construction of functionalized cyclodextrin guests or rigid linkers in metal-organic frameworks (MOFs), ensuring high regiopurity in the final material [2].

XLogP3

1.7

Dates

Last modified: 08-15-2023

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